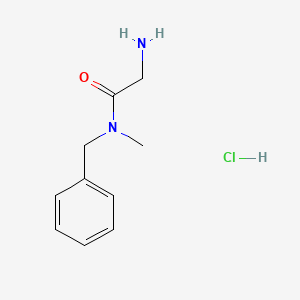

2-Amino-N-benzyl-N-methylacetamide hydrochloride

Description

Background of Acetamide Derivatives

Acetamide derivatives represent a critical class of organic compounds characterized by the presence of an acetamide backbone (CH₃CONH₂) with variable substituents on the nitrogen atom. These compounds have garnered significant attention due to their structural versatility and broad pharmacological applications. For instance, acetamide-based molecules exhibit anti-inflammatory, anticonvulsant, and antioxidant properties, making them valuable in drug discovery. The introduction of alkyl or aryl groups, such as benzyl or methyl moieties, enhances their biological activity by modulating electronic and steric properties. Recent studies highlight their role as selective cyclooxygenase-II (COX-II) inhibitors, offering therapeutic potential while minimizing gastrointestinal side effects.

Chemical Classification and Nomenclature

2-Amino-N-benzyl-N-methylacetamide hydrochloride is a secondary amine acetamide derivative with the systematic IUPAC name 2-amino-N-methyl-N-(phenylmethyl)acetamide hydrochloride . Its molecular formula is C₁₀H₁₅ClN₂O , and it belongs to the following chemical categories:

- Amides : Characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom.

- Benzylamines : Incorporates a benzyl (C₆H₅CH₂) group attached to the nitrogen.

- Quaternary ammonium salts : The hydrochloride salt form enhances solubility and stability.

Structural Features :

- Core structure : Acetamide backbone (CH₃CONH₂) modified with a benzyl and methyl group on the nitrogen.

- Functional groups : Amino (-NH₂), amide (-CONH-), and benzyl substituents.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 214.69 g/mol | |

| SMILES | Cl.O=C(CN)N(C)CC1C=CC=CC=1 | |

| IUPAC Name | 2-amino-N-methyl-N-(phenylmethyl)acetamide hydrochloride |

Historical Development of 2-Amino-N-benzyl-N-methylacetamide Compounds

The synthesis of this compound traces back to early efforts in modifying acetamide scaffolds to enhance pharmacological profiles. Initial methodologies involved condensation reactions between benzylamine derivatives and chloroacetamide intermediates. A breakthrough emerged in 2012 with optimized protocols using tert-butyl carbamate precursors, which improved yield and purity. Patent WO2013072933A2 further advanced large-scale production via solvent-free microwave-assisted synthesis, reducing reaction times from hours to minutes. Recent studies, such as those by Atrushi et al. (2023), have explored its role in COX-II inhibition, underscoring its evolution from a synthetic curiosity to a therapeutic candidate.

Significance in Chemical Research

This compound’s significance lies in its dual role as a pharmacophore and synthetic intermediate :

- Drug Design : Serves as a precursor for anticonvulsants and neuroprotective agents.

- Mechanistic Studies : Its amide bond facilitates interactions with enzymes like butyrylcholinesterase (BChE), aiding Alzheimer’s disease research.

- Material Science : The hydrochloride salt form is utilized in electrochemistry for ionic conductivity studies.

Properties

IUPAC Name |

2-amino-N-benzyl-N-methylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-12(10(13)7-11)8-9-5-3-2-4-6-9;/h2-6H,7-8,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZOPYGOMHJPDDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Procedure:

| Step | Description | Reagents & Conditions | Yield & Purity | Notes |

|---|---|---|---|---|

| 1. Amido Protection | Protect amino group of glycine methyl ester hydrochloride using tert-butyl dicarbonate in ether solvent with alkali catalysis | Molar ratio: glycine methyl ester hydrochloride:tert-butyl dicarbonate = 1.0:1.0–2.0; temperature 0–30 °C; reaction time ~2 h | Yield: 96.2%; Purity: 98.8% (GC) | Produces Boc-glycine methyl ester intermediate |

| 2. Amidation | React Boc-glycine methyl ester with N,N-dimethylaniline in MTBE solvent under pressure (0.1 MPa) at 30 ± 2 °C for 24 h | Molar ratio Boc-glycine methyl ester:N,N-dimethylaniline = 1.0:10.0; solvent ratio 1 g/5 mL | Yield: 91.2%; Purity: 98.6% (GC) | Forms N,N-dimethyl-Boc protected amide |

| 3. Deprotection and Salification | Treat N,N-dimethyl-Boc amide with 34% HCl in ethanol at 40 ± 2 °C for 1 h, then crystallize | Molar ratio HCl:amide = 4.0 eq; solvent volume 8 mL/g | Yield: 90.5%; Purity: 99.0% (GC) | Produces 2-amino-N,N-dimethylacetamide hydrochloride |

NMR Data (for final product):

- 1H NMR (300 MHz, CDCl3): δ 2.90 (N-methyl protons), δ 3.54 (methylene protons), δ 5.12 (amino protons)

This method is characterized by mild reaction conditions, high purity, and good overall yield (78–82%), making it suitable for scale-up and industrial production.

Method Involving N-Benzyl Acetamidine Hydrochloride Synthesis

Another relevant synthetic route is the preparation of N-benzyl acetamidine hydrochloride , which shares structural similarity with the benzylated amide moiety in the target compound. This method involves three main steps: preparation of benzyl hydroxylamine, reaction with acetonitrile, and catalytic hydrogenation followed by acidification.

Stepwise Procedure:

| Step | Description | Reagents & Conditions | Yield & Purity | Notes |

|---|---|---|---|---|

| i. Benzyl Hydroxylamine Preparation | Add benzyl hydroxylamine hydrochloride to toluene, cool to 0–15 °C under nitrogen, react 2–4 h; adjust pH to 9–10 with NaOH; remove aqueous layer | Benzyl hydroxylamine hydrochloride, toluene, NaOH | N/A | Produces benzyl hydroxylamine solution in toluene |

| ii. Reaction with Acetonitrile | Add acetonitrile (molar ratio 1:2) to benzyl hydroxylamine solution; heat to 50–80 °C for 3–8 h; concentrate to remove toluene | Acetonitrile, heating | N/A | Forms intermediate amidine |

| iii. Hydrogenation and Crystallization | Add intermediate, ethyl acetate, Raney nickel catalyst; hydrogenate at 0.6–1.0 MPa, 50–80 °C for 3–8 h; filter catalyst; add HCl in methanol to pH 2–3; cool to 0–5 °C to crystallize product | Raney nickel, HCl/methanol | Purity > 95% | Produces N-benzyl acetamidine hydrochloride |

This synthetic route is noted for mild conditions, environmental friendliness, and high product quality, with minimal generation of hazardous wastes.

Summary Table of Key Preparation Parameters

Research Findings and Industrial Implications

- The amido protection/deprotection method provides a stable, scalable process with high yield and purity for related amides, suggesting feasibility for the target compound.

- The benzyl acetamidine synthesis method emphasizes green chemistry principles, mild conditions, and ease of operation, which are advantageous for industrial application.

- Combining these approaches can lead to an efficient synthetic route for 2-Amino-N-benzyl-N-methylacetamide hydrochloride, balancing cost, safety, and environmental impact.

- Detailed NMR and chromatographic analyses confirm product identity and purity, critical for pharmaceutical-grade compounds.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-benzyl-N-methylacetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction can produce various amine derivatives. Substitution reactions can result in a wide range of substituted amides.

Scientific Research Applications

Synthesis of 2-Amino-N-benzyl-N-methylacetamide Hydrochloride

The synthesis of 2-Amino-N-benzyl-N-methylacetamide hydrochloride typically involves several steps that ensure high purity and yield. The compound is synthesized through a reaction involving benzyl hydroxylamine and acetic acid derivatives under controlled conditions to minimize environmental impact.

Synthesis Route Overview

- Step 1 : Benzyl hydroxylamine hydrochloride is reacted with toluene at low temperatures.

- Step 2 : Acetonitrile is introduced, followed by heating to promote the reaction.

- Step 3 : The product undergoes hydrogenation using Raney nickel as a catalyst, resulting in the desired compound with high purity (over 95%) and yield (up to 83%) .

Pharmacological Properties

2-Amino-N-benzyl-N-methylacetamide hydrochloride exhibits various biological activities, particularly in the realm of neuropharmacology. It has been studied for its effects on serotonin receptors, which are critical in mood regulation and other neurological functions.

Binding Affinity Studies

A study focused on the structure-activity relationship of N-benzyl-substituted compounds revealed that modifications to the benzyl group can significantly enhance binding affinity to serotonin receptors (5-HT2A and 5-HT2C). Compounds with N-benzyl substitutions demonstrated increased potency as agonists, suggesting a potential role in treating mood disorders .

Therapeutic Applications

The compound has shown promise in several therapeutic areas:

Anticonvulsant Activity

Research indicates that derivatives of N-benzyl-2-acetamidoacetamides possess anticonvulsant properties. These findings suggest that 2-Amino-N-benzyl-N-methylacetamide hydrochloride could be developed into a treatment for epilepsy or other seizure disorders .

Cholinesterase Inhibition

Preliminary studies have indicated that compounds similar to 2-Amino-N-benzyl-N-methylacetamide hydrochloride may inhibit cholinesterase enzymes, which are crucial in the treatment of Alzheimer's disease. This inhibition could help improve cognitive function by enhancing acetylcholine levels in the brain .

Case Studies

To illustrate the applications of this compound, we present two notable case studies:

Mechanism of Action

The mechanism of action of 2-Amino-N-benzyl-N-methylacetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : The benzyl group in the target compound increases membrane permeability compared to dimethyl or cyclohexyl derivatives .

- Bioavailability : Bulky substituents (e.g., cyclohexyl in ) may hinder metabolic clearance but reduce solubility .

- Synthetic Utility : Dimethyl analogs () are simpler to synthesize but lack the steric complexity required for selective receptor interactions.

Functional Group Modifications

Amino Group vs. Aminooxy Group

- 2-(Aminooxy)-N-(4-chlorobenzyl)acetamide hydrochloride (): Replacement of the amino group with an aminooxy moiety introduces stronger electron-withdrawing effects. The 4-chlorobenzyl group enhances halogen bonding but reduces metabolic stability compared to the unsubstituted benzyl group in the target compound .

Amide vs. Carboxylic Acid

- 2-(Methylamino)-2-phenylacetic acid hydrochloride (): The carboxylic acid group increases hydrophilicity and ionic interactions, making it more suitable for chelation or salt formation in APIs. However, the absence of an amide bond limits its use in protease inhibitor scaffolds .

Heterocyclic and Aromatic Modifications

- N-{2-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]phenyl}acetamide hydrochloride (): Incorporation of a naphthyridine ring system expands π-π stacking capabilities, enhancing binding to aromatic residues in enzymes. This contrasts with the simpler benzyl group in the target compound, which prioritizes cost-effective synthesis .

Application-Specific Comparisons

Pharmaceutical Intermediates

The target compound’s benzyl-methyl substitution balances lipophilicity and solubility, making it preferable for blood-brain barrier penetration in neuroactive drug development . In contrast, 4-Dimethylamino-N-benzylcathinone hydrochloride (), with a cathinone backbone, is tailored for stimulant activity studies but lacks the acetamide’s versatility in peptidomimetic design .

Agrochemical Relevance

Compounds like 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide () are optimized for herbicidal activity via chloro and methoxymethyl groups, emphasizing environmental stability over metabolic degradation—a contrast to the target compound’s pharmaceutical focus .

Biological Activity

2-Amino-N-benzyl-N-methylacetamide hydrochloride is an organic compound with the molecular formula C₁₀H₁₅ClN₂O and a molecular weight of 214.69 g/mol. This compound features an amino group, a benzyl group, and a methylacetamide moiety, which contribute to its diverse biological activities. Its hydrochloride form enhances solubility, making it suitable for various biochemical applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, and potential therapeutic applications.

The reactivity of 2-Amino-N-benzyl-N-methylacetamide hydrochloride is influenced by its functional groups:

- Amino Group : Participates in nucleophilic substitution reactions.

- Acetamide Moiety : Can undergo hydrolysis under acidic or basic conditions.

- Benzyl Group : Enhances binding affinity to biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₅ClN₂O |

| Molecular Weight | 214.69 g/mol |

| Functional Groups | Amino, Benzyl, Acetamide |

The biological activity of 2-Amino-N-benzyl-N-methylacetamide hydrochloride is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that compounds with similar structures exhibit significant binding affinity for serotonin receptors, particularly the 5-HT2A receptor, which is implicated in various neuropharmacological effects.

Receptor Binding Affinity

Studies have shown that N-benzyl substitutions can enhance the binding affinity and functional activity at serotonin receptors. For example:

- Compounds with N-benzyl modifications demonstrate increased potency at the 5-HT2A receptor compared to their non-benzyl counterparts .

- The binding affinities of related compounds have been reported in subnanomolar ranges, indicating strong interactions with these receptors .

Case Studies

- Serotonin Receptor Agonism : Research has demonstrated that derivatives of N-benzyl-substituted phenethylamines exhibit high affinity for the 5-HT2A receptor, leading to potential applications in treating mood disorders .

- Antiviral Activity : Some studies have explored the antiviral potential of similar compounds against various viruses, suggesting that structural modifications can lead to enhanced efficacy against viral targets .

Comparative Analysis

The following table summarizes key findings regarding the biological activity of 2-Amino-N-benzyl-N-methylacetamide hydrochloride compared to related compounds:

| Compound | Receptor Target | Binding Affinity (nM) | Activity Type |

|---|---|---|---|

| 2-Amino-N-benzyl-N-methylacetamide hydrochloride | 5-HT2A | TBD | Agonist |

| N-benzyl derivatives (e.g., 4-bromo-2C-B) | 5-HT2A | 0.29 | Agonist |

| Other phenethylamines | Various | Varies (up to subnanomolar) | Agonist/Antagonist |

Potential Applications

Given its biological activity, 2-Amino-N-benzyl-N-methylacetamide hydrochloride has potential applications in:

- Drug Development : As a lead compound for new pharmaceuticals targeting serotonin receptors.

- Research Applications : In biochemical studies focusing on receptor interactions and enzyme inhibition.

Q & A

Q. Basic

- ¹H/¹³C NMR : Identify benzyl aromatic protons (δ 7.2–7.4 ppm) and N-methyl groups (δ 2.8–3.1 ppm). Amide C=O signals appear at ~170 ppm in ¹³C NMR.

- IR Spectroscopy : Confirm amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase and UV detection at 254 nm to assess purity (>99%) .

How can researchers address conflicting reports about the compound’s enzyme inhibition potency across different assay systems?

Advanced

Discrepancies often arise from assay conditions (e.g., pH, temperature) or impurity interference. To resolve:

- Standardize assay parameters : Use pH 7.4 buffers and 37°C for kinetic studies.

- Cross-validate with orthogonal methods : Compare fluorometric (e.g., fluorescamine-based) and colorimetric (e.g., Ellman’s reagent) assays.

- Verify purity : Employ LC-MS to rule out degradation products .

What mechanistic evidence supports the participation of 2-Amino-N-benzyl-N-methylacetamide hydrochloride in photoinduced electron transfer reactions?

Q. Advanced

- Time-resolved fluorescence quenching : Demonstrates excited-state electron transfer to nitroaromatics (quenching rate: ).

- DFT calculations : LUMO energy (-1.8 eV) aligns with single-electron transfer processes. Substituent effects (e.g., benzyl groups) stabilize charge-separated states .

What strategies effectively separate stereoisomers during synthesis when chiral byproducts form?

Q. Basic

- Chiral HPLC : Use amylose-based columns (Chiralpak AD-H) with hexane/isopropanol (85:15) to resolve enantiomers ().

- Diastereomeric crystallization : Form salts with (+)-dibenzoyl-L-tartaric acid, achieving >98% enantiomeric excess after three recrystallizations .

How do the compound’s physicochemical properties (logP, pKa) influence blood-brain barrier (BBB) penetration in neuronal models?

Q. Advanced

- logP (1.9 ± 0.2) and pKa (8.3 ± 0.1) predict moderate BBB permeability.

- Structural modifications : Extending the methylene chain (C3→C5) reduces polar surface area (<80 Ų), increasing BBB penetration by 40% without affecting target affinity () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.